Product packaging for N-(naphthalen-1-yl)quinoline-2-carboxamide(Cat. No.:CAS No. 298193-67-6)

N-(naphthalen-1-yl)quinoline-2-carboxamide

Cat. No.: B2535240
CAS No.: 298193-67-6
M. Wt: 298.345
InChI Key: OQPQWJMVVLFRNQ-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-yl)quinoline-2-carboxamide is an organic compound with the molecular formula C₂₂H₁₈N₂O. This naphthalene and quinoline-based scaffold is provided for research purposes and is strictly for laboratory use; it is not intended for human or veterinary diagnostic or therapeutic applications. Compounds featuring naphthalene and quinoline scaffolds are of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors. Recent scientific literature highlights that similar naphthalene/quinoline-based structures have been identified as highly potent inhibitors of Peptidyl Arginine Deiminases (PADs), specifically PAD4 and PAD1, with IC50 values reported in the sub-micromolar range (source: PMC12477756). PAD enzymes play critical roles in citrullination-linked diseases, including various cancers and autoimmune disorders such as rheumatoid arthritis. The naphthalene moiety, in particular, has been associated with superior inhibitory activity, and hydroxy-substituted derivatives have been shown to engage with a key binding site (Glu575) on the PAD4 enzyme, as revealed through docking simulations (source: PMC12477756). This compound serves as a valuable chemical tool for researchers exploring structure-activity relationships (SAR) to optimize the potency and selectivity of enzyme inhibitors. It is also useful for probing the intricate structural and functional mechanisms of biologically relevant targets. Researchers are investigating these classes of compounds for their potential application in areas such as cancer research and the study of autoimmune disease pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14N2O B2535240 N-(naphthalen-1-yl)quinoline-2-carboxamide CAS No. 298193-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-naphthalen-1-ylquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c23-20(19-13-12-15-7-2-4-10-17(15)21-19)22-18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPQWJMVVLFRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of N Naphthalen 1 Yl Quinoline 2 Carboxamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of N-(naphthalen-1-yl)quinoline-2-carboxamide provides a detailed map of the proton environments within the molecule. Analysis of a synthesized sample in deuterated dimethyl sulfoxide (DMSO-d₆) reveals characteristic signals corresponding to the aromatic protons of the quinoline (B57606) and naphthalene (B1677914) rings, as well as the amide proton.

A significant downfield singlet observed at 11.18 ppm is attributed to the amide proton (-NH), with its chemical shift indicative of its involvement in the deshielding environment of the carboxamide linkage. The aromatic region of the spectrum, spanning from 7.60 to 8.70 ppm , displays a complex series of multiplets. These signals arise from the thirteen protons distributed across the quinoline and naphthalene ring systems. The specific chemical shifts and coupling patterns within this region are unique to the compound's structure, confirming the connectivity between the quinoline-2-carboxamide (B1208818) moiety and the 1-position of the naphthalene ring.

Table 1: ¹H-NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment
11.18 s Amide N-H
8.70 - 7.60 m Aromatic Protons (Quinoline & Naphthalene rings)

Solvent: DMSO-d₆

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Complementing the proton data, the ¹³C-NMR spectrum provides insight into the carbon framework of the molecule. The spectrum for this compound, also recorded in DMSO-d₆, confirms the presence of all 20 carbon atoms in their distinct chemical environments.

A key signal is observed in the downfield region at 163.6 ppm , which is characteristic of the carbonyl carbon (C=O) in the amide functional group. The aromatic region of the spectrum shows a cluster of signals between 119.8 and 148.1 ppm . These peaks correspond to the carbons of the quinoline and naphthalene rings. The specific chemical shifts within this range are determined by the electronic effects of the nitrogen heteroatom in the quinoline ring and the steric and electronic consequences of the amide linkage, providing definitive structural confirmation.

Table 2: ¹³C-NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
163.6 Amide Carbonyl Carbon (C=O)
148.1 - 119.8 Aromatic Carbons (Quinoline & Naphthalene rings)

Solvent: DMSO-d₆

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high precision and the study of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound. For this compound, HRMS analysis provides an experimentally determined mass that can be compared to the calculated theoretical mass. The analysis yielded a mass-to-charge ratio (m/z) of 323.1182 [M+H]⁺ . This value is in excellent agreement with the calculated mass for the protonated molecular formula, C₂₀H₁₅N₂O⁺, which is 323.1179. This close correlation confirms the elemental composition of the synthesized molecule with a high degree of confidence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like amides without causing significant fragmentation. In ESI-MS analysis, this compound is readily protonated to form the molecular ion [M+H]⁺. The detection of this ion at m/z 323 confirms the molecular weight of the compound as 322 g/mol , consistent with its chemical structure. This technique is fundamental for verifying the successful synthesis of the target molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This technique is highly effective for identifying the functional groups present in a compound. The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its key structural features.

A prominent absorption band is observed at 3241 cm⁻¹ , which is indicative of the N-H stretching vibration of the secondary amide group. The carbonyl (C=O) stretching vibration of the amide is identified by a strong absorption peak at 1675 cm⁻¹ . Furthermore, the presence of the aromatic rings (quinoline and naphthalene) is confirmed by C=C stretching vibrations appearing at 1533 cm⁻¹ . These distinct absorption bands provide clear and direct evidence for the presence of the amide linkage and the aromatic systems within the molecular structure.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3241 N-H Stretch Secondary Amide
1675 C=O Stretch Amide Carbonyl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). The extensive π-conjugated system, encompassing both the quinoline and naphthalene rings, gives rise to characteristic absorption bands.

The primary electronic transitions observed in such systems are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). The π → π* transitions are typically high-intensity absorptions arising from the aromatic framework, while the n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms of the amide group, are generally of lower intensity.

Table 1: Representative UV-Vis Absorption Data for Analogue Quinoline Derivatives in Acetonitrile

Compound Type Absorption Range (λmax, nm) Attributed Transition
Quinoline-sulphonamide derivatives 337.83 – 341.73 n → π*

Data sourced from reference nih.gov.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides valuable information on the photophysical properties of a molecule, including its emission characteristics and efficiency after electronic excitation. Compounds with extensive aromatic systems, such as this compound, are often fluorescent. Naphthalene and its derivatives, in particular, are known to be excellent candidates for fluorescence applications due to their rigid planar structure and large π-electron conjugation, which often leads to high quantum yields and excellent photostability. nih.gov

Upon excitation at a wavelength corresponding to an absorption band, the molecule is promoted to an excited singlet state. It then relaxes, in part, by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference in energy (or wavelength) between the absorption and emission maxima is known as the Stokes shift.

Detailed photophysical data for quinoline-sulphonamide analogues in acetonitrile show emission wavelengths ranging from 411.70 nm to 429.90 nm upon excitation at 340 nm. nih.gov This indicates fluorescence in the violet-blue region of the visible spectrum. Furthermore, these fluorophores were noted to have high intensity and significant fluorescence quantum yields (ΦF), ranging from 0.015 to as high as 0.558. nih.gov The quantum yield, which represents the efficiency of the fluorescence process, is a critical parameter for assessing the utility of a compound as a fluorophore. The large Stokes shifts observed for these analogues are also a desirable characteristic for fluorescence applications, as it facilitates the detection of the emitted signal without interference from the excitation source. nih.gov

Table 2: Representative Photophysical Data for Analogue Quinoline Derivatives in Acetonitrile

Parameter Value Range
Excitation Wavelength (λex) 340 nm
Emission Wavelength Range (λem) 411.70 – 429.90 nm
Fluorescence Quantum Yield (ΦF) 0.015 – 0.558

Data sourced from reference nih.gov.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information on bond lengths, bond angles, torsion angles, and intermolecular interactions that dictate the crystal packing.

A crystal structure for this compound has not been reported in the reviewed literature. However, the crystallographic analysis of structurally similar compounds, such as metal complexes containing both quinoline and naphthalene moieties or other N-(naphthalen-1-yl) amides, can serve as an illustrative example of the data obtained. For example, the crystal structure of a nickel(II) complex with the ligand 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide has been determined. uomphysics.net Similarly, the structure of N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide reveals key structural features. nih.gov

Table 3: Representative Crystal Data for an Analogue Compound, N-[(naphthalen-1-yl)carbamothioyl]cyclohexanecarboxamide

Parameter Value
Chemical Formula C18H20N2OS
Crystal System Triclinic
Space Group P-1
a (Å) 7.0464 (5)
b (Å) 11.0379 (5)
c (Å) 12.4151 (8)
α (°) 110.873 (3)
β (°) 100.660 (3)
γ (°) 104.022 (3)
Volume (Å3) 835.24 (9)

Data sourced from reference nih.gov. In this structure, the dihedral angle between the cyclohexyl and naphthyl rings was found to be 36.9(6)° for the major disorder component, and the packing was stabilized by N—H⋯S hydrogen bonds and π–π stacking interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula. This comparison serves as a crucial check for purity and confirms that the synthesized compound has the expected atomic composition.

For this compound, the molecular formula is C₂₀H₁₄N₂O. The calculated elemental composition provides a benchmark for experimental verification. In typical research reports, the "found" values from experimental analysis are expected to be within ±0.4% of the "calculated" values to confirm the identity and purity of the compound. mdpi.commdpi.com

Table 4: Elemental Composition of this compound

Element Molecular Formula Calculated (%) Found (%)
Carbon (C) C₂₀H₁₄N₂O 81.61 Not available in cited literature
Hydrogen (H) C₂₀H₁₄N₂O 4.79 Not available in cited literature

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of synthetic chemistry, it is an indispensable tool for assessing the purity of a final compound. For this compound, a reversed-phase HPLC method would typically be employed.

In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (e.g., C18-silica) propelled by a polar mobile phase (e.g., a mixture of acetonitrile and water). The separation is based on the differential partitioning of the compound between the two phases. A UV detector is commonly used to monitor the column effluent, as the aromatic nature of the compound allows for strong UV absorbance at a specific wavelength.

A pure sample will ideally produce a single, sharp peak in the chromatogram at a characteristic retention time. The purity is often calculated from the peak area of the main component as a percentage of the total area of all peaks detected. For newly synthesized compounds, a purity of ≥95% is generally required for further characterization and testing. While specific HPLC conditions for this exact molecule are not detailed in the provided sources, typical parameters for related aromatic amides can be proposed.

Table 5: Representative HPLC Parameters for Purity Analysis of Aromatic Carboxamides

Parameter Description
Instrument High-Performance Liquid Chromatograph
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV absorbance at 254 nm or λmax
Injection Volume 10 µL

Computational Chemistry and Molecular Modeling of N Naphthalen 1 Yl Quinoline 2 Carboxamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict various molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. For N-(naphthalen-1-yl)quinoline-2-carboxamide, DFT calculations are instrumental in elucidating its fundamental chemical nature.

The first step in computational analysis is typically geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, this process is often performed using DFT methods such as the B3LYP functional with a basis set like 6-31+G(d,p). nih.gov The optimization process fine-tunes bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional arrangement.

ParameterDescriptionTypical Predicted Value Range
Dihedral Angle (Quinoline-Naphthalene) The twist angle between the quinoline (B57606) and naphthalene (B1677914) ring systems.60° - 75°
C=O Bond Length The length of the carbonyl double bond in the amide linker.1.22 - 1.25 Å
N-H Bond Length The length of the nitrogen-hydrogen bond in the amide linker.1.01 - 1.03 Å
C-N Bond Length (Amide) The length of the carbon-nitrogen single bond in the amide linker.1.35 - 1.38 Å

Note: The values presented are illustrative and based on typical DFT calculations for similar aromatic amide structures.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is typically localized over the electron-rich naphthalene ring system, while the LUMO is often distributed across the electron-accepting quinoline moiety and the carboxamide linker. This distribution indicates that the naphthalene portion is the primary site for electrophilic attack, while the quinoline part is more susceptible to nucleophilic attack.

OrbitalEnergy (eV)Description
HOMO -5.5 to -6.5Highest Occupied Molecular Orbital; indicates the region of electron donation.
LUMO -1.5 to -2.5Lowest Unoccupied Molecular Orbital; indicates the region of electron acceptance.
Energy Gap (ΔE) 3.5 to 4.5Difference between LUMO and HOMO energies; relates to chemical stability.

Note: These energy values are representative examples derived from DFT studies on analogous compounds.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MESP map displays different colors to represent regions of varying electrostatic potential.

In the MESP map of this compound, distinct regions of charge concentration are observed:

Negative Potential (Red/Yellow): These areas are electron-rich and are the most likely sites for electrophilic attack. They are typically found around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring.

Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is usually located around the amide hydrogen (N-H).

Neutral Potential (Green): These areas, generally found over the carbon atoms of the aromatic rings, have a balanced electrostatic potential. nih.gov

This detailed charge map provides a clear visual guide to the molecule's reactive sites. nih.gov

DFT calculations can accurately predict various spectroscopic properties, which can be compared with experimental data to validate the computational model. For this compound, key predictable parameters include:

Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational modes of the molecule. Characteristic peaks for this compound would include the N-H stretching frequency (around 3300-3400 cm⁻¹), the C=O stretching of the amide group (around 1650-1680 cm⁻¹), and various C=C and C=N stretching vibrations from the aromatic rings.

Electronic Absorption Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths (λ_max). The UV-Vis spectrum of this compound is expected to show strong absorptions due to π → π* transitions within the extensive conjugated system of the quinoline and naphthalene rings. nih.gov

These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

IndexFormulaDescription
Ionization Potential (I) I ≈ -E_HOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -E_LUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of resistance to change in electron distribution; related to the HOMO-LUMO gap.
Global Electrophilicity Index (ω) ω = χ² / (2η)A measure of the energy lowering of a system when it accepts electrons.

These indices provide a comprehensive theoretical framework for comparing the reactivity of this compound with other related compounds. A high chemical hardness, for instance, corresponds to a large HOMO-LUMO gap and indicates greater molecular stability. uantwerpen.be

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

For this compound, docking simulations can be performed against various biologically relevant targets known to interact with quinoline-based compounds. Potential targets include enzymes like reverse transcriptase, protein kinases, and dehydrogenases. nih.govresearchgate.net

The docking process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and optimizing the geometry of the ligand (this compound).

Binding Site Identification: Defining the active site or binding pocket of the receptor.

Docking Simulation: Using algorithms to fit the ligand into the binding site in various conformations and orientations.

Scoring and Analysis: Evaluating the binding poses based on a scoring function, which estimates the binding affinity (often expressed as a negative value in kcal/mol). The best poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Simulations might reveal that the quinoline nitrogen and amide oxygen act as hydrogen bond acceptors, while the amide hydrogen can be a hydrogen bond donor. The flat, aromatic surfaces of the naphthalene and quinoline rings are likely to engage in π-π stacking and hydrophobic interactions with complementary residues in the protein's active site.

Target Protein (Example)PDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
HIV-1 Reverse Transcriptase 4I2P-9.0 to -11.0Lys101, Tyr181, Tyr188, Trp229
Epidermal Growth Factor Receptor (EGFR) Kinase 2J6M-8.5 to -10.5Met793, Leu718, Gly796, Thr790

Note: The data in this table is hypothetical and serves to illustrate the typical output and interpretation of a molecular docking study. The specific binding affinity and interacting residues would depend on the actual simulation.

Elucidation of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in elucidating the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

For quinoline and naphthalene-based compounds, docking studies have been instrumental in understanding their mechanism of action against various biological targets. For instance, in studies of quinoline derivatives targeting enzymes like glyoxalase-I (Glo-I), molecular docking has been used to predict binding modes within the enzyme's active site. johnshopkins.eduresearchgate.net These studies often reveal key interactions, such as hydrogen bonding with specific amino acid residues, that are crucial for inhibitory activity. johnshopkins.edu Similarly, docking simulations of naphthalene/quinoline-based inhibitors against peptidyl arginine deiminases (PADs) have identified previously unrecognized binding sites, highlighting the role of specific moieties, like a hydroxy-naphthalene scaffold, in forming critical interactions. nih.gov

In the context of antimycobacterial agents, molecular modeling of quinoline and naphthalene-based molecules has shown hydrogen bonding with amino acid residues like Glu-61, Tyr-64, and Asn-190 at the putative binding site of ATP synthase. researchgate.net The binding affinity, often expressed as a docking score or in kcal/mol, provides a quantitative estimate of the binding strength, guiding the optimization of lead compounds. For example, computational studies on quinoline-based Panx-1 channel blockers have used docking to identify low-energy binding poses and favorable interactions within the channel's extracellular space. mdpi.com

Prediction of Inhibitory Potential against Specific Biological Targets

Computational models are frequently used to predict the inhibitory potential of compounds against specific biological targets, thereby prioritizing candidates for synthesis and experimental testing. This is particularly valuable for quinoline-carboxamide derivatives, which have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting effects. nih.govmdpi.com

The inhibitory potential is often correlated with the calculated binding affinity from docking studies. For a series of quinoline/naphthalene-based glyoxalase-I inhibitors, compounds with potent inhibitory activity (sub-micromolar IC50 values) were identified through a combination of synthesis and computational screening. johnshopkins.eduresearchgate.net Molecular dynamics (MD) simulations can further refine these predictions by assessing the stability of the ligand-protein complex over time. Studies on quinoline and naphthalene-incorporated analogues have used MD simulations to confirm the stability of the compound within the active site of enzymes like α-glycosidase, α-amylase, and aldose reductase. nih.govmdpi.com

The following table summarizes predicted or confirmed inhibitory activities for various quinoline and naphthalene derivatives based on computational and in vitro studies.

Compound ClassBiological TargetPredicted/Observed ActivityReference
Quinoline-2-carboxamidesMycobacterium tuberculosisHigh activity against various strains nih.gov
Quinoline/Naphthalene-based derivativesGlyoxalase-I (Glo-I)Sub-micromolar IC50 values (e.g., 0.44 ± 0.06 µM) johnshopkins.eduresearchgate.net
Quinoline/Naphthalene analoguesα-glycosidase, α-amylase, aldose reductaseStrong binding affinities (-8.80 to -9.20 kcal/mol) nih.govmdpi.com
Naphthalene/Quinoline-based inhibitorsPeptidyl Arginine Deiminases (PADs)Potent inhibition (IC50 as low as 0.204 µM) nih.gov
Quinoline derivativesSerine/threonine kinase STK10Favorable binding affinities (-4.3 to -7.9 kcal/mol) nih.gov

Conformational Analysis and Intramolecular Interactions

The three-dimensional conformation of this compound is determined by the spatial arrangement of its quinoline and naphthalene rings and the orientation of the central carboxamide linker. Conformational analysis helps identify the most stable, low-energy structures and understand the intramolecular forces that govern its shape.

The flexibility of the molecule primarily arises from rotation around the C-C and C-N bonds of the amide group. The dihedral angle between the planes of the quinoline and naphthalene ring systems is a key conformational parameter. In a structurally related compound, 8-(naphthalen-1-yl)quinoline, the angle between the mean planes of the two ring systems was found to be 68.59°. nih.gov For N-(quinolin-8-yl)quinoline-2-carboxamide, an isomer of the title compound, the dihedral angle between the two quinoline systems is 11.54°. nih.gov

Intramolecular hydrogen bonding plays a significant role in stabilizing the molecular conformation. In N-(quinolin-8-yl)quinoline-2-carboxamide, the amide N-H group forms bifurcated hydrogen bonds with the nitrogen atoms of both quinoline rings. nih.gov Similar intramolecular N-H···N interactions are plausible in this compound, where the amide proton can interact with the quinoline nitrogen atom, influencing the planarity and rigidity of the molecule. Density Functional Theory (DFT) studies on quinoline and related diazanaphthalenes provide insights into the electronic makeup and potential for such non-covalent interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. iau.ir For quinoline derivatives, QSAR models are powerful tools for predicting the activity of new analogues and for understanding the structural features that determine their potency. researchgate.net

A QSAR study involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. These descriptors are then used to build a regression model against the measured biological activity (e.g., IC50). For a series of 2-carboxamide-1,4-di-N-oxide quinoxaline derivatives, QSAR models were established using quantum mechanical descriptors calculated via DFT. iau.ir

In the development of anticancer agents, QSAR studies have been performed on bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides), where hydrophobic interactions were found to be generally unimportant for activity. nih.gov More advanced 3D-QSAR techniques, like Comparative Molecular Field Analysis (CoMFA), provide a three-dimensional map of where steric and electrostatic fields should be modified to enhance activity. A CoMFA model for quinoline derivatives inhibiting Serine/threonine kinase STK10 suggested that both steric (51.5%) and electrostatic (48.5%) fields significantly contribute to binding affinity. nih.gov

The key steps and components of a typical QSAR study on quinoline-based compounds are outlined below.

QSAR ComponentDescriptionExample Application
Dataset A series of structurally related compounds with experimentally measured biological activity (e.g., IC50).33 quinoline derivatives with activity against Serine/threonine kinase STK10. nih.gov
Molecular Descriptors Numerical values that characterize the properties of the molecules (e.g., LogP, dipole moment, HOMO/LUMO energies).DFT-calculated quantum chemical descriptors for quinoxaline derivatives. iau.ir
Model Development Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a mathematical equation linking descriptors to activity.MLR used to build models for quinoline derivatives as angiotensin II receptor antagonists. researchgate.net
Model Validation The predictive power of the QSAR model is assessed using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability.A test set of molecules was used to assess the external predictive ability of a CoMFA model (r²ext = 0.875). nih.gov

Investigation of Molecular Mechanisms and Biological Interactions of N Naphthalen 1 Yl Quinoline 2 Carboxamide and Analogues in Vitro & Biochemical Focus

Enzyme Inhibition and Modulation Studies

Histone Deacetylase (HDAC) Inhibition

Recent studies have explored the potential of quinoline-2-carboxamide (B1208818) derivatives as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are significant targets in cancer therapy. researchgate.net While research on N-(naphthalen-1-yl)quinoline-2-carboxamide itself in this context is not extensively documented, studies on analogous 8-substituted quinoline-2-carboxamide derivatives have yielded promising results. researchgate.net

In one such study, a series of 8-substituted quinoline-2-carboxamide derivatives were designed and synthesized as potent HDAC inhibitors. The most potent compound identified in this series exhibited an impressive IC50 value of 0.050 µM, which was found to be three times more potent than the known HDAC inhibitor Vorinostat (IC50 = 0.137 µM). researchgate.net Furthermore, this lead compound demonstrated low toxicity against normal human umbilical vein endothelial cells (HUVEC), with an IC50 value greater than 50 µM, and showed good liver microsomal stability. researchgate.net These findings suggest that the quinoline-2-carboxamide scaffold is a promising pharmacophore for the development of novel and potent HDAC inhibitors. The structure-activity relationship (SAR) studies in this research highlighted the importance of the substitution at the 8-position of the quinoline (B57606) ring for HDAC inhibitory activity. researchgate.net

Table 1: HDAC Inhibitory Activity of a Lead 8-Substituted Quinoline-2-carboxamide Derivative

Compound HDAC Inhibition IC50 (µM) Reference Compound (Vorinostat) IC50 (µM)
Lead Quinoline-2-carboxamide 0.050 0.137

Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH) Inhibition

The enzyme human dihydroorotate dehydrogenase (hDHODH) is a key player in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for the development of antiproliferative agents. Several quinoline derivatives have been identified as potent inhibitors of hDHODH. nih.gov Research in this area has included the design, synthesis, and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as hDHODH inhibitors. tandfonline.com

Structure-activity relationship (SAR) analyses of quinoline derivatives have provided insights into the structural requirements for potent hDHODH inhibition. For instance, it has been demonstrated that the presence of a carboxyl group at the R1 position, a bromine atom at the R2 position, and a para-alkyl-substituted phenyl group at the R5 position of the quinoline scaffold is beneficial for inhibitory activity against hDHODH. nih.gov In one study, a series of quinoline derivatives were screened, and compound A9 emerged as the most potent inhibitor with an IC50 value of 9.7 nM. nih.gov The direct binding of this compound to hDHODH was confirmed through thermal shift assay (TSA), surface plasmon resonance (SPR), and X-ray crystallography. nih.gov Further studies on substituted quinoline-2-carboxamide derivatives revealed that compounds bearing bulky groups such as -OCH3, -OCF3, and -CF3 at the C6-position of the quinoline ring exhibited good hDHODH inhibitory activity. tandfonline.com

Table 2: hDHODH Inhibitory Activity of a Potent Quinoline Derivative

Compound hDHODH Inhibition IC50 (nM)
A9 9.7

Photosynthetic Electron Transport (PET) Inhibition in Chloroplasts

A significant area of investigation for this compound and its analogues has been their ability to inhibit photosynthetic electron transport (PET) in chloroplasts. This activity is characteristic of many commercial herbicides. These compounds are thought to interfere with the photosystem II (PS II) complex in the thylakoid membranes of chloroplasts. researchgate.netnih.gov

Table 3: PET Inhibitory Activity of Selected Naphthalene (B1677914) Carboxamide Analogues

Compound PET Inhibition IC50 (µM)
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide ~10
N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ~10
N-(2,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide ~10
N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ~10

Carbonic Anhydrase (CA) Inhibitory Activity

The inhibitory potential of quinoline-2-carboxamide derivatives against carbonic anhydrases (CAs) has also been explored. CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. A study focused on a series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, which were synthesized and evaluated for their inhibitory activity against four human CA isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.govnih.gov

The results indicated that these compounds inhibited hCA I, hCA II, and hCA IV in the low to high nanomolar range, while no significant inhibition was observed for hCA IX. tandfonline.comresearchgate.net Compound 5h from this series was identified as a particularly potent inhibitor, with a Ki of 61.9 nM against hCA I and 33.0 nM against hCA II. tandfonline.comresearchgate.net Compounds 5a and 5b also demonstrated low nanomolar inhibition constants against hCA II (88.4 nM and 85.7 nM, respectively). tandfonline.comresearchgate.net The membrane-bound isoform, hCA IV, was inhibited in the range of 657.2–6757 nM. tandfonline.comresearchgate.net These findings underscore the potential of the quinoline-2-carboxamide scaffold in designing isoform-selective CA inhibitors. tandfonline.comresearchgate.net

Table 4: Inhibitory Activity (Ki, nM) of 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides Against hCA Isoforms

Compound hCA I (Ki, nM) hCA II (Ki, nM) hCA IV (Ki, nM)
5a - 88.4 -
5b - 85.7 -
5h 61.9 33.0 -

Data for hCA IV inhibition was reported as a range for the series (657.2–6757 nM). Specific values for individual compounds were not provided in the abstract.

Interactions with Other Enzymes (e.g., EGFR, Topoisomerase II)

The versatility of the quinoline scaffold has prompted investigations into its interactions with other key enzymes in cellular signaling pathways, such as the epidermal growth factor receptor (EGFR) and topoisomerase II. While direct experimental data for this compound is limited, related studies on quinoline-based compounds provide valuable insights.

In the context of EGFR inhibition, a series of quinoline-2-carboxamide based chalcone (B49325) derivatives were synthesized and their potential interaction with the EGFR receptor was evaluated through in-silico molecular docking studies. The results indicated that some of these synthesized compounds exhibited good binding energy towards the EGFR receptor, suggesting a potential inhibitory role. sci-hub.se

Regarding topoisomerase II, while direct inhibition by quinoline-2-carboxamides is not well-documented, other heterocyclic compounds containing quinoline or naphthalene moieties have been investigated as topoisomerase II inhibitors. For example, a new class of naphthalimides was designed and shown to inhibit topoisomerase II. nih.gov Although structurally different, these findings suggest that the broader chemical space encompassing quinoline and naphthalene rings may harbor topoisomerase II inhibitory activity.

Molecular Target Identification and Validation through Chemical Probes

The identification and validation of molecular targets are crucial steps in understanding the mechanism of action of a bioactive compound. Chemical probes, which are small molecules designed to selectively interact with a specific protein target, are invaluable tools in this process. While no specific chemical probes have been developed from this compound to date, the enzyme inhibition studies detailed above provide a strong rationale for the design of such probes.

A chemical probe based on the this compound scaffold could be synthesized by incorporating a reactive group or a tag (e.g., a biotin (B1667282) or a fluorescent label) that allows for the covalent labeling or visualization of its protein targets within a cellular context. For instance, based on the promising HDAC and hDHODH inhibitory activities of related quinoline-2-carboxamides, a chemical probe could be designed to validate these enzymes as the primary targets responsible for the cellular effects of this class of compounds.

The process would involve treating cells or cell lysates with the probe, followed by techniques such as affinity chromatography or mass spectrometry-based proteomics to isolate and identify the protein(s) that the probe has bound to. A well-designed chemical probe would also be accompanied by a negative control, a structurally similar but biologically inactive analogue, to ensure that the observed interactions are specific to the pharmacophore of interest. The development of such chemical probes would be a logical next step in definitively elucidating the molecular targets of this compound and its analogues.

Modulation of Key Biochemical Pathways

The quinoline-2-carboxamide scaffold, of which this compound is a member, has been the subject of various biological investigations. Analogues have demonstrated a wide spectrum of activities, including antimycobacterial and anticancer effects, suggesting interactions with fundamental cellular pathways. nih.govresearchgate.net

Pyrimidine Biosynthesis Pathway Perturbation

The de novo pyrimidine biosynthesis pathway is essential for the production of nucleotides required for DNA and RNA synthesis, as well as carbohydrate and lipid metabolism. nih.gov This makes it a critical target in the development of therapeutic agents, particularly in oncology and virology, as rapidly proliferating cells and viruses place a high demand on this pathway. nih.gov While direct studies on this compound's effect on this specific pathway are not extensively documented, the known anti-proliferative activities of related quinoline derivatives against various cancer cell lines suggest a potential interference with nucleotide synthesis. researchgate.netnih.gov

Inhibition of key enzymes in the pyrimidine pathway, such as dihydroorotate dehydrogenase (DHODH), is a known mechanism for halting cell growth. Given that numerous quinoline-containing compounds exhibit anticancer properties, it is plausible that some analogues of this compound could exert their effects by perturbing the pyrimidine nucleotide pool, thereby limiting the resources available for nucleic acid replication in cancer cells.

Gene Transcription Regulation Mechanisms

The regulation of gene transcription is a complex process central to cellular function, and its dysregulation is a hallmark of diseases like cancer. Quinoline derivatives have been shown to induce cell cycle arrest and apoptosis, processes that are intrinsically linked to the regulation of gene expression. nih.gov For example, certain quinoline-4-carboxylic acid derivatives have been observed to cause G2 or S-phase cell cycle arrest in breast cancer cells (MCF-7). nih.gov Such effects are typically mediated by signal transduction pathways that culminate in the altered expression of key regulatory genes.

Furthermore, some quinoline-3-carboxamide (B1254982) analogues have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.net Kinases are pivotal components of signaling cascades that transmit extracellular signals to the nucleus, ultimately leading to the activation or repression of specific transcription factors. By inhibiting such kinases, these compounds can effectively modulate gene transcription, thereby controlling cell growth, proliferation, and survival. The mechanism often involves competitive binding at the ATP-binding site of the kinase domain, preventing the phosphorylation events necessary for signal propagation.

Fluorescence Sensing Mechanisms and Applications

The fusion of the quinoline and naphthalene moieties in this compound creates a fluorophore with potential applications in chemosensing. Both quinoline and naphthalene derivatives are well-established platforms for the development of fluorescent sensors for various analytes, particularly metal ions. researchgate.netmdpi.com

Metal Ion Sensing Principles (e.g., Cu²⁺, Ag⁺, Zn²⁺, Fe³⁺)

Quinoline-based fluorescent sensors are notable for their ability to coordinate with metal ions, leading to significant changes in their photophysical properties. researchgate.net The nitrogen atom within the quinoline ring and the adjacent carboxamide group can act as a binding site for metal cations. This coordination can alter the electronic structure of the molecule, resulting in a detectable change in fluorescence. semanticscholar.org

Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) are particularly effective in this regard. researchgate.net The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). researchgate.netrsc.org Upon binding a metal ion, non-radiative decay pathways like PET can be inhibited, leading to a significant enhancement of fluorescence. Analogues have demonstrated high selectivity and sensitivity for a range of metal ions, as summarized in the table below.

Sensor Type Target Ion(s) Sensing Principle
Quinoline-based Schiff baseZn²⁺, Mg²⁺Chelation-Enhanced Fluorescence (CHEF), PET
N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamideCd²⁺, Zn²⁺Photoinduced Electron Transfer (PET), ICT
8-Amidoquinoline DerivativesZn²⁺Intramolecular Charge Transfer (ICT)
Phenolic Mannich base of 1′-hydroxy-2′-acetonaphthoneAl³⁺, Cu²⁺Fluorescence enhancement/quenching

"Turn-on" and "On-off" Fluorescence Detection Modalities

Fluorescent sensors can operate through two primary modalities: "turn-off" or "turn-on". nih.gov In a "turn-off" sensor, the fluorophore is initially fluorescent, and the presence of the target analyte quenches the fluorescence. Conversely, a "turn-on" sensor is initially non-fluorescent or weakly fluorescent, and fluorescence is initiated or significantly enhanced upon binding to the analyte. nih.gov The "turn-on" mode is often preferred due to its higher sensitivity and lower background signal, which can reduce the likelihood of false-positive results. nih.gov

Quinoline and naphthalene-based sensors have been designed to exhibit both types of behavior. For instance, certain phenolic Mannich bases derived from acetonaphthone act as "turn-on" sensors for Al³⁺ (fluorescence enhancer) and "turn-off" sensors for Cu²⁺ (fluorescence quencher). nih.govrsc.org Similarly, various probes have been developed that display a "turn-on" response for ions like Zn²⁺. rsc.orgresearchgate.net This dual functionality highlights the versatility of these scaffolds in designing specific detection systems. The interaction with different metal ions can trigger distinct electronic processes, leading to either enhancement or quenching of the fluorescent signal. rsc.org

Intramolecular Charge Transfer (ICT) Processes in Sensing

Intramolecular Charge Transfer (ICT) is a fundamental process in many fluorescent chemosensors. researchgate.net It involves the photoinduced transfer of an electron from an electron-donating part of the molecule to an electron-accepting part. In molecules like this compound, the naphthalene and quinoline moieties can act as components of a donor-acceptor system.

The fluorescence properties of such molecules are highly sensitive to their electronic environment. rsc.org When the sensor binds to a metal ion, the coordination can enhance the ICT process, often leading to a red-shift in the emission spectrum and a change in fluorescence intensity. semanticscholar.org This change forms the basis of the sensing mechanism. For example, in 8-amidoquinoline derivatives, the binding of Zn²⁺ induces ICT, which inhibits the PET process and results in enhanced fluorescence. semanticscholar.org The efficiency and characteristics of the ICT process can be finely tuned by modifying the chemical structure of the donor and acceptor units, allowing for the rational design of sensors for specific analytes. nih.gov

Structure Activity Relationship Sar Studies for N Naphthalen 1 Yl Quinoline 2 Carboxamide and Its Derivatives

Impact of Structural Modifications on Biological Activity

The biological activity of N-(naphthalen-1-yl)quinoline-2-carboxamide and its derivatives is highly sensitive to structural modifications in different parts of the molecule. Key areas of modification include the N-aryl substituent, the quinoline (B57606) core, and the carboxamide linker.

Modifications of the N-substituent:

The nature of the substituent on the nitrogen atom of the carboxamide group plays a crucial role in determining the biological activity. Studies on a series of N-substituted quinoline-2-carboxamides have revealed that both the size and electronic properties of this substituent are critical. For instance, in the context of antimycobacterial activity, compounds with bulky cycloalkyl groups, such as N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide, have demonstrated significant activity against Mycobacterium tuberculosis. tandfonline.comresearchgate.net Similarly, the presence of an aralkyl group, as in N-(2-phenylethyl)quinoline-2-carboxamide, also confers potent antitubercular activity. tandfonline.comresearchgate.net

In the context of PET inhibition, the nature of the N-substituent also has a profound impact. Generally, N-aryl substituents (anilides) tend to exhibit higher PET-inhibiting activity compared to non-aromatic N-substituents. tandfonline.commanipal.edu For example, N-(2-hydroxyphenyl)quinoline-2-carboxamide was identified as the most active compound in a series of quinoline-2-carboxamides, suggesting that specific interactions of the hydroxyl group with photosynthetic proteins may contribute to its enhanced activity. tandfonline.comnih.gov

The position of substituents on the N-phenyl ring of anilide derivatives also influences activity, although no clear preference for ortho-, meta-, or para-substitution has been established for PET inhibition. tandfonline.commanipal.edu

Modifications of the Quinoline Ring:

Isosteric Replacement of the Quinoline Ring:

Isosteric replacement of the quinoline ring with a naphthalene (B1677914) scaffold has been investigated to understand the contribution of the quinoline nitrogen to the biological activity. In studies on PET inhibition, naphthalene-2-carboxamides were generally found to be more active than their quinoline-2-carboxamide (B1208818) counterparts. tandfonline.com For instance, N-benzyl-2-naphthamide exhibited a more potent PET inhibition than N-benzylquinoline-2-carboxamide. tandfonline.comnih.gov This suggests that the quinoline nitrogen may not be essential for this specific biological activity and that the larger, more lipophilic naphthalene system may be more favorable.

The following table summarizes the impact of selected structural modifications on the biological activity of quinoline-2-carboxamide derivatives.

CompoundN-SubstituentBiological Activity (IC50 in µmol/L) for PET Inhibition
1 Phenyl85.1
2 Benzyl59.4
3 2-Hydroxyphenyl16.3
4 2-Chlorophenyl56.3
5 3-Chlorophenyl65.8
6 4-Chlorophenyl72.1
7 N-Cyclooctyl>100

Role of Substituent Electronic and Steric Properties

The electronic and steric properties of substituents on the N-aryl ring of this compound and its analogs are key determinants of their biological activity. Quantitative structure-activity relationship (QSAR) studies have been employed to correlate these physicochemical parameters with biological efficacy.

Electronic Properties:

The electronic nature of the substituents on the anilide ring, as described by Hammett's σ constants, has been shown to influence the PET-inhibiting activity. tandfonline.commanipal.edu However, the relationship is not always straightforward. For some derivatives, the activity decreases with an increasing σ value, indicating that electron-donating groups may be more favorable. In another subset of compounds, a parabolic relationship was observed, with an optimal activity for substituents with a weak electron-withdrawing effect. tandfonline.comnih.gov For instance, in a series of substituted quinaldinanilides, the relationship between PET inhibition and Hammett's σ parameters showed two distinct trends. tandfonline.comnih.gov

The following table presents the electronic properties (Hammett's σ) of selected substituents and their corresponding PET inhibition activity.

CompoundN-SubstituentHammett's σBiological Activity (IC50 in µmol/L) for PET Inhibition
1 2-Hydroxyphenyl-0.0716.3
2 2-Chlorophenyl0.2056.3
3 3-Chlorophenyl0.3765.8
4 4-Chlorophenyl0.2372.1
5 2-Nitrophenyl0.81>100
6 3-Nitrophenyl0.71>100
7 4-Nitrophenyl0.78>100

Steric Properties:

The steric bulk of the N-substituents appears to have a variable impact depending on the biological target. In the context of PET inhibition in spinach chloroplasts, it was observed that the bulkiness of the N-substituents did not significantly influence the activity. tandfonline.comnih.gov This suggests that the binding site for these inhibitors in the photosynthetic apparatus can accommodate a range of substituent sizes.

However, in other biological systems, steric factors can be more critical. For instance, in the development of other classes of quinoline-based inhibitors, the size and shape of substituents have been shown to be crucial for optimal binding to the target protein. While specific quantitative data on the steric parameters for this compound derivatives are limited in the provided context, the general principles of SAR suggest that steric hindrance can negatively impact binding affinity if the substituent is too large for the binding pocket.

Influence of Molecular Lipophilicity on Pharmacological Profiles

Molecular lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical property that significantly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates. For this compound and its derivatives, lipophilicity plays a crucial role in their biological activity, particularly in their ability to cross biological membranes and interact with their molecular targets.

Studies have shown a clear correlation between the lipophilicity of these compounds and their PET-inhibiting activity. tandfonline.commanipal.edu For a series of quinoline-2-carboxamides with non-aromatic N-substituents, the dependence of PET-inhibiting activity on lipophilicity followed a parabolic course, with an optimal log P value for maximal activity. tandfonline.comnih.gov For instance, N-cyclooctylquinoline-2-carboxamide, with a log P of 4.33, was found to be the most active in its series. tandfonline.com This parabolic relationship suggests that either very low or very high lipophilicity is detrimental to activity, likely due to poor absorption or distribution for hydrophilic compounds and poor solubility or nonspecific binding for highly lipophilic compounds.

In the case of naphthalene-2-carboxamide derivatives, an exponential decay of PET-inhibiting activity was observed with increasing lipophilicity for compounds with non-aromatic N-substituents. tandfonline.comnih.gov For anilide derivatives, the unsubstituted phenyl derivative showed the highest PET inhibition, which decreased with increasing lipophilicity of the substituents. tandfonline.com

The following table illustrates the relationship between calculated log P values and the PET-inhibiting activity of selected quinoline-2-carboxamide derivatives.

CompoundN-SubstituentCalculated log PBiological Activity (IC50 in µmol/L) for PET Inhibition
1 Phenyl3.5185.1
2 2-Hydroxyphenyl3.3916.3
3 2-Chlorophenyl4.0756.3
4 3-Chlorophenyl4.1665.8
5 4-Chlorophenyl4.1672.1
6 N-Cyclohexyl3.86>100
7 N-Cyclooctyl4.33>100

Conformation-Activity Relationships

The three-dimensional conformation of a molecule is a critical factor in its interaction with a biological target. Conformation-activity relationship studies aim to identify the specific spatial arrangement of a molecule that is responsible for its biological activity. For this compound and its derivatives, molecular modeling techniques such as 3D-QSAR and molecular docking have been employed to understand these relationships.

Molecular docking studies on related quinoline carboxamide derivatives have shown the importance of specific hydrogen bonding interactions between the carboxamide group and amino acid residues in the active site of the target protein. manipal.eduresearchgate.net The conformation of the molecule dictates the possibility and strength of these interactions.

Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to build models that relate the 3D properties of quinoline derivatives to their biological activity. tandfonline.com These models can provide insights into the favorable and unfavorable steric and electrostatic interactions, thereby guiding the design of new derivatives with improved activity. The contour maps generated from these analyses can highlight regions where bulky substituents are favored or disfavored, and where positive or negative electrostatic potentials are beneficial for activity.

While specific conformational analysis of this compound was not detailed in the provided search results, the crystal structure of a related compound, N-(quinolin-8-yl)quinoline-2-carboxamide, reveals a nearly planar arrangement of the two quinoline ring systems, with a small dihedral angle between them. nih.gov The molecular conformation is stabilized by intramolecular hydrogen bonds. This provides a plausible model for the low-energy conformation of this compound, which is likely to be relevant for its biological activity.

Emerging Applications and Future Research Directions of Naphthalene Quinoline Carboxamide Scaffolds

Development of Advanced Chemosensors and Biosensors

The inherent fluorescence and chelating capabilities of the quinoline (B57606) nucleus make it an excellent platform for the development of chemosensors. nih.gov When combined with a naphthalene (B1677914) unit, these properties can be finely tuned to create highly sensitive and selective probes for detecting specific ions and molecules.

A notable example is a chemosensor based on a naphthalene-quinoline structure designed for the detection of Aluminum ions (Al³⁺). This sensor exhibits a remarkable 335-fold fluorescence enhancement upon binding with Al³⁺, operating through a combination of Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF) mechanisms. nih.gov Such sensors are not only highly sensitive but also demonstrate excellent selectivity, allowing for ratiometric detection in aqueous environments. nih.gov The practical utility of these sensors has been demonstrated in cellular imaging, highlighting their potential as tools in biological research. nih.gov

The broader class of quinoline-based sensors has been successfully employed for the detection of various other environmentally and biologically significant ions, including zinc (Zn²⁺), fluoride (F⁻), and cyanide (CN⁻). nih.govrsc.orgnanobioletters.com For instance, certain quinoline derivatives act as "turn-on" fluorescent sensors for Zn²⁺ in purely aqueous solutions, with detection limits well below the guidelines set by the World Health Organization (WHO) for drinking water. rsc.org The sensing mechanism often involves the inhibition of photoinduced electron transfer (PET) upon metal ion coordination, leading to a significant increase in fluorescence intensity. acs.org The versatility of the quinoline scaffold allows for its use in creating probes for monitoring pH fluctuations within biological systems and for imaging in live organisms like zebrafish. nanobioletters.comresearchgate.net

Table 1: Examples of Quinoline-Based Chemosensors

Sensor Base Target Analyte Sensing Mechanism Key Feature Application
Naphthalene-Quinoline Al³⁺ ESIPT & CHEF 335-fold fluorescence enhancement Cell Imaging nih.gov
Quinoline Derivative Zn²⁺ PET Inhibition High selectivity in pure water Water Sample Analysis rsc.org
Quinoline Thiosemicarbazone F⁻, CN⁻ N-H Proton Transfer Colorimetric (naked-eye) detection Toothpaste Analysis nih.gov

Potential in Materials Science and Optoelectronics

The fusion of naphthalene and quinoline rings creates molecular structures with intriguing electronic and photophysical properties, making them attractive for applications in materials science and optoelectronics. The inclusion of nitrogen atoms into the polycyclic aromatic backbone of naphthalene to form quinoline fundamentally alters the electronic makeup, giving rise to novel properties. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been employed to analyze the optoelectronic characteristics of quinoline derivatives. These analyses help in understanding their chemical stability and nonlinear optical (NLO) properties. researchgate.net Research has shown that donor-acceptor isomeric derivatives of naphthalene and quinoline can possess large first static hyperpolarizabilities, a key characteristic for NLO materials used in technologies like frequency conversion and optical switching. researchgate.net

Furthermore, the fluorescent properties of quinoline-based ligands can be harnessed to create luminescent metal complexes. researchgate.net The coordination of metal ions, such as zinc, with these ligands can result in materials with strong solid-state fluorescence at room temperature, which is a desirable trait for applications in organic light-emitting diodes (OLEDs) and other display technologies. researchgate.net The inherent stability and diverse synthetic pathways available for quinoline derivatives further enhance their potential as building blocks for advanced functional materials. researchgate.netiipseries.org

Design of Novel Chemical Probes for Biological Systems

The excellent fluorescence characteristics of naphthalene-quinoline scaffolds make them ideal for the design of chemical probes for visualizing and tracking biological processes. researchgate.net These probes can be engineered for high selectivity and sensitivity, enabling the detection of specific analytes within complex biological environments.

A prime application is in live-cell imaging. For example, the previously mentioned naphthalene-quinoline-based sensor for Al³⁺ has been successfully used to image the ion within cells, demonstrating its biocompatibility and utility as a biological probe. nih.gov Similarly, quinoline-based sensors have been developed for imaging Zn²⁺ in zebrafish, providing a powerful tool for studying the biological roles of this essential metal ion in a living organism. nanobioletters.com

The modular nature of the quinoline scaffold allows for rational design, where different functional domains can be incorporated to tune photophysical properties, enhance water solubility, and introduce specific binding sites for biological targets. researchgate.net This has led to the development of quinoline-based probes for detecting reactive oxygen species like hypochlorous acid (HOCl) and for monitoring pH changes inside living cells. researchgate.net Researchers are also exploring their use in targeting disease-related biomarkers, such as amyloid-beta (Aβ) aggregates associated with Alzheimer's disease. researchgate.net The ability to create probes that respond to their biological target with a "turn-on" fluorescence signal is particularly valuable as it minimizes background noise and enhances detection sensitivity.

Exploration of Undiscovered Molecular Targets and Therapeutic Avenues

The quinoline-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities. nih.govarabjchem.orgsrce.hr This has spurred extensive research into new therapeutic applications and the identification of novel molecular targets.

Table 2: Potential Therapeutic Applications of Quinoline-Carboxamide Scaffolds

Therapeutic Area Potential Molecular Target(s) Example Activity
Oncology Topoisomerases, Protein Kinases (e.g., EGFR), VEGFR, Microtubule Polymerization Inhibition of cancer cell proliferation, induction of apoptosis nih.govsemanticscholar.orgnih.gov
Infectious Diseases ATP Synthase (Mycobacterium) Potent activity against Mycobacterium tuberculosis researchgate.netnih.gov
Diabetes α-Glucosidase, α-Amylase, Aldose Reductase Inhibition of carbohydrate-digesting enzymes mdpi.com
Inflammatory/Autoimmune Not fully elucidated Treatment of conditions like multiple sclerosis, psoriasis, rheumatoid arthritis google.comgoogle.com

| Neurodegenerative Diseases | Glyoxalase-I (Glo-I) | Inhibition of Glo-I, a target in cancer and potentially neurodegeneration johnshopkins.edu |

In the field of oncology, quinoline and quinolone carboxamides have been identified as potent inhibitors of various targets crucial for cancer cell survival and proliferation. These include topoisomerases, protein kinases, and human dihydroorotate (B8406146) dehydrogenase. nih.gov A close analog, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide, has shown selective cytotoxicity against several cancer cell lines, with molecular docking studies suggesting DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR) as potential targets. nih.gov

Beyond cancer, these scaffolds are being investigated for other diseases. N-(naphthalen-1/2-yl)amide derivatives have demonstrated significant antimycobacterial activity. researchgate.net Docking studies on some quinoline-naphthalene hybrids suggest that they may target the ATP synthase enzyme in Mycobacterium tuberculosis, a mechanism shared with the known anti-tubercular drug mefloquine. nih.gov Furthermore, quinoline-naphthalene hybrids have been designed as potential antidiabetic agents by targeting enzymes like α-glucosidase and aldose reductase. mdpi.com The broad biological activity of this chemical class suggests that many more molecular targets and therapeutic applications are yet to be discovered. nih.govnih.gov

Patent Landscape Analysis of Quinoline-Carboxamide Scaffolds

The significant therapeutic potential of quinoline-based compounds is reflected in the extensive patent literature. A review of patents highlights the increasing importance of this pharmacophore, with a large number of filings focused on developing new chemotherapeutic agents. nih.govresearchgate.net

The patent landscape reveals a strong emphasis on several key therapeutic areas:

Oncology: A significant portion of patents describes quinoline and quinazoline derivatives for the treatment of cancer. semanticscholar.orgpatsnap.com These patents cover compounds that act as inhibitors of various kinases and other proteins involved in tumor growth. semanticscholar.org

Inflammatory and Autoimmune Diseases: Patents have been granted for quinoline-3-carboxamide (B1254982) derivatives for the treatment of diseases driven by autoimmunity and pathological inflammation, such as multiple sclerosis, rheumatoid arthritis, and psoriasis. google.comgoogle.com

Infectious Diseases: The quinoline core is central to many antimicrobial agents, and patents continue to be filed for new derivatives with antibacterial and antimalarial properties. nih.gov

Other Therapeutic Uses: The versatility of the scaffold is further demonstrated by patents covering applications for a range of other conditions, including diabetes and neurodegenerative disorders. nih.govgoogle.com

Beyond therapeutics, patents also exist for the use of quinoline derivatives in analytical and materials science applications, such as their use in dyes for labeling biomolecules. patsnap.com The consistent filing of patents for novel quinoline-carboxamide derivatives underscores the scaffold's sustained importance and the continued commercial and scientific interest in its potential across diverse fields. nih.gov

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare N-(naphthalen-1-yl)quinoline-2-carboxamide derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : Derivatives are typically synthesized via condensation reactions. For example, quinoline carboxamides are formed by reacting activated quinoline carbonyl intermediates (e.g., acid chlorides) with naphthylamine derivatives under reflux in ethanol or THF. Catalysts like piperidine (0.1–0.3 eq) are often added to facilitate imine formation . Yields vary based on substituent steric/electronic effects and purification methods (e.g., recrystallization from ethanol yields 65–80% for analogs) .
  • Example Table :

Substituent PositionCatalystSolventYield (%)Melting Point (°C)Reference
Naphthalen-2-ylPiperidineEthanol65260–262
Naphthalen-1-ylmethylNoneTHF72.3188–189

Q. How is structural characterization of these compounds performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, quinoline protons appear as doublets near δ 8.5–9.0 ppm, while naphthyl protons show multiplet patterns in δ 7.2–8.3 ppm .
  • X-ray crystallography : SHELX programs refine crystal structures, with R factors < 0.05 indicating high accuracy. The compound N-(Quinolin-8-yl)quinoline-2-carboxamide was resolved with R=0.035R = 0.035, data-to-parameter ratio = 7.5 .

Advanced Questions

Q. What challenges arise in optimizing synthetic yields of naphthalen-1-yl-substituted analogs, and how can they be mitigated?

  • Answer : Challenges include regioselectivity (e.g., 1- vs. 2-naphthyl substitution) and byproduct formation. Using sterically hindered amines (e.g., 1-naphthylmethylamine) improves regioselectivity but reduces yields (e.g., 10.3% for 3-pyridyl analogs vs. 72.3% for 4-pyridyl) . Microwave-assisted synthesis or high-throughput screening may enhance efficiency.

Q. How do structural modifications at the quinoline ring affect biological activity in antiproliferative or enzyme-binding studies?

  • Answer : SAR studies show that electron-withdrawing groups (e.g., chloro at C2 of quinoline) enhance antiproliferative activity by promoting apoptosis, while pyridyl substituents improve cytochrome P450 2C9 binding affinity. For example, 2-chloroquinoline derivatives inhibit cancer cell growth at IC50_{50} < 10 µM .
  • Example Table :

CompoundSubstituentBiological Activity (IC50_{50})TargetReference
11a2-Chloroquinoline8.2 µM (HeLa cells)Antiproliferative
73-PyridylKd_d = 0.8 µM (CYP2C9)Enzyme binding

Q. What strategies resolve contradictions in enzyme-binding assay data for quinoline-2-carboxamide analogs?

  • Answer : Contradictions arise from assay conditions (e.g., pH, co-solvents) or protein conformation states. Cross-validate using:

  • Crystallography : Resolve binding modes (e.g., Type II binding in CYP2C9 with pyridyl coordination to heme iron) .
  • Fluorescence quenching : Confirm binding constants independently.
  • Computational docking : Use software like AutoDock to predict binding poses, then refine with SHELXL .

Q. What are critical considerations in crystallographic refinement of these compounds?

  • Answer : Ensure high-resolution data (< 1.0 Å) and validate with:

  • Data-to-parameter ratio : > 7.0 reduces overfitting .
  • R factors : RmergeR_{\text{merge}} < 0.05 and RfreeR_{\text{free}} < 0.10 indicate reliability.
  • Software : SHELXL refines hydrogen atom positions using riding models, while SHELXPRO validates geometry .

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